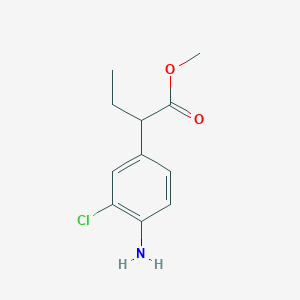
1-Bromo-3-chloro-2-fluoro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-2-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 1-Bromo-3-chloro-2-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids under specific conditions to introduce the fluorine atom . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Bromo-3-chloro-2-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, reduction with lithium aluminum hydride can lead to the removal of halogen atoms.
Coupling Reactions: The Suzuki cross-coupling reaction is a notable example where the compound reacts with arylboronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, coupling reactions typically yield biaryl compounds, while substitution reactions can result in the exchange of halogen atoms .
Applications De Recherche Scientifique
1-Bromo-3-chloro-2-fluoro-5-iodobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-2-fluoro-5-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to yield the substituted benzene ring . The presence of multiple halogens influences the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-2-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
- 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
These compounds share similar structural features but differ in the positions and types of halogen atoms attached to the benzene ring . The unique combination of halogens in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H2BrClFI |
|---|---|
Poids moléculaire |
335.34 g/mol |
Nom IUPAC |
1-bromo-3-chloro-2-fluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
Clé InChI |
GOYBZTARGKIDNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)F)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)



![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
